Pyrrolidine-1,2-dicarboxylic acid
Description
Properties
CAS No. |
5626-63-1 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) |
InChI Key |
OAWXZFGKDDFTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Pyrrolidine-1,2-dicarboxylic acid has emerged as a valuable component in the design of novel therapeutic agents. Its derivatives are being explored for their potential in treating various diseases, particularly those related to cellular proliferation and inflammation.
PI3K Inhibition
One of the most promising applications of this compound derivatives is their role as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is crucial in cancer biology, as its activation is linked to various malignancies. A specific crystalline form of (S)-pyrrolidine-1,2-dicarboxylic acid 2-amide has been patented for its ability to inhibit PI3K alpha-selective activity, indicating its potential use in treating cancers such as breast and lung cancer, as well as hematological malignancies like leukemia .
Factor Xa Inhibitors
Research has also identified pyrrolidine-1,2-dicarboxamides as effective inhibitors of factor Xa, an essential enzyme in the coagulation cascade. A study reported the optimization of a pyrrolidine derivative that achieved an IC50 value of 0.38 nM, demonstrating significant efficacy in canine models of thrombosis with minimal bleeding risks . This positions pyrrolidine derivatives as promising candidates for anticoagulant therapies.
Synthesis and Structural Variants
The synthesis of this compound and its derivatives often involves structure-based drug design techniques that enhance their pharmacological profiles. Various polymorphs of this compound have been developed to optimize solubility and bioavailability, which are critical factors in drug formulation .
| Polymorph Form | Characteristics | Potential Applications |
|---|---|---|
| Form A | Enhanced stability | Cancer treatment via PI3K inhibition |
| Form B | Improved solubility | Anticoagulant therapies |
| Form C | Altered bioavailability | General therapeutic agents |
Treatment of Cancer
In a clinical setting, compounds derived from this compound have been tested for their effectiveness against various cancers. For instance, studies have shown that certain derivatives can significantly reduce tumor growth in animal models by targeting the PI3K pathway . The ability to selectively inhibit this pathway makes these compounds particularly attractive for developing targeted cancer therapies.
Anticoagulation Therapy
Another case study focused on the use of pyrrolidine derivatives as anticoagulants demonstrated their effectiveness in reducing thrombus formation without the associated bleeding risks typical of traditional anticoagulants . This finding supports further investigation into their clinical applications for patients at risk of thromboembolic events.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolidine-1,2-dicarboxylic Acid and Analogous Compounds
Reactivity and Coordination Chemistry
- Nitro-Substituted Derivatives : 4-Nitrobenzene-1,2-dicarboxylic acid forms dinuclear nickel coordination polymers due to strong electron-withdrawing nitro groups, enhancing metal-ligand interactions . In contrast, this compound’s flexible ring structure allows for stereoselective binding in enzyme inhibitors .
- Pyridine Analogs : 4-Nitropyridine-2,6-dicarboxylic acid exhibits higher acidity (pKa ~1.5–2.5) compared to pyrrolidine derivatives (pKa ~3–4), influencing its utility in acidic coordination environments .
Pharmaceutical Relevance
- Pyrrolidine Derivatives : The (S)-stereoisomer of this compound amide demonstrates specificity in binding complement factor D, a serine protease involved in immune responses .
- Benzene Derivatives : Benzene-1,2-dicarboxylic acid (phthalic acid) lacks the stereochemical complexity of pyrrolidine analogs, limiting its use in enantioselective drug design .
Research Highlights
This compound in Drug Discovery
- Enzyme Inhibition : The compound’s amide derivative (PDB: 5NAR) achieves a binding affinity (Kd) of 12 nM for complement factor D, attributed to hydrogen bonding with Arg218 and hydrophobic interactions with Trp215 .
- Chiral Synthesis : Asymmetric hydrogenation of its tert-butyl ester yields enantiomerically pure intermediates for 4-hydroxypyroglutamic acid, a precursor in peptide synthesis .
Comparative Performance in Coordination Polymers
- Nickel Coordination : 4-Nitrobenzene-1,2-dicarboxylic acid forms 2D polymeric networks with Ni(II), while pyrrolidine analogs are less explored in this context due to steric hindrance .
Preparation Methods
Methyl Ester Formation and Boc Protection
The synthesis of pyrrolidine-1,2-dicarboxylic acid derivatives typically begins with pyrrolidine-2-carboxylic acid. In a representative procedure, the carboxylic acid is converted to its methyl ester using methanolic hydrochloric acid, achieving near-quantitative esterification. Subsequent protection of the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields N-Boc-pyrrolidine-2-carboxylic acid methyl ester. This intermediate is critical for directing regioselectivity in subsequent alkylation steps.
Table 1: Protection and Alkylation Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methyl ester formation | MeOH, HCl, reflux | >95 |
| Boc protection | Boc₂O, DCM, RT | 93 |
Alkylation with Benzyloxymethyl Chloride
Introduction of the second carboxylic acid group is achieved through alkylation. Deprotonation of the N-Boc-pyrrolidine-2-carboxylic acid methyl ester with sodium hydride (NaH) in tetrahydrofuran (THF) generates a nucleophilic species at the α-carbon. Reaction with benzyloxymethyl chloride at 0°C to room temperature installs a benzyloxymethyl group, yielding 2-benzyloxymethyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. This step proceeds in 93% yield, with the bulky Boc group preventing over-alkylation.
Hydrogenolysis and Hydrolysis
The benzyl ether is cleaved via hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere, producing 2-hydroxymethyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. Subsequent hydrolysis of the methyl ester with lithium hydroxide (LiOH) in tetrahydrofuran/water (1:1) affords the free carboxylic acid (85% yield).
Table 2: Deprotection and Hydrolysis Outcomes
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, EtOH | 85 |
| Ester hydrolysis | LiOH, THF/H₂O, RT | 85 |
Final Deprotection and Oxidation
Catalytic Methods for Intermediate Synthesis
Ammonium Acetate-Mediated Cyclization
In pyridine syntheses, ammonium acetate (NH₄OAc) promotes cyclization of dihydropyran intermediates into aromatic systems. Analogous strategies could theoretically convert pyrrolidine-derived dihydro intermediates into dicarboxylic acids, though this remains unexplored in the reviewed literature.
Comparative Analysis of Methodologies
The classical route via pyrrolidine-2-carboxylic acid offers reliability and high yields at each step (Table 1–2), but requires multiple protection/deprotection cycles. Catalytic methods, while efficient for pyridines, lack demonstrated efficacy for this compound. Key challenges include:
-
Regioselectivity : Ensuring dicarboxylation at the 1- and 2-positions without over-functionalization.
-
Oxidation Control : Preventing over-oxidation of the hydroxymethyl intermediate to ketones or other byproducts.
Q & A
Q. What are the established synthetic routes for Pyrrolidine-1,2-dicarboxylic acid and its derivatives?
Methodological Answer: this compound derivatives are synthesized via esterification or protection of carboxyl groups. For example, (S)-Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester is prepared by reacting L-proline with benzyl chloroformate under basic conditions, yielding an 80% isolated product after crystallization . Derivatives like the 1-phenyl ester are synthesized via nucleophilic substitution using thionyl chloride (SOCl₂) and methanol, followed by coupling with phenol derivatives .
Key Data:
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| L-proline (57.0 g, 0.5 mol) | Benzyl chloroformate, base, RT | (S)-1-Benzyl ester | 80% |
| This compound | SOCl₂, DMF, methanol | 1-Phenyl ester | Not reported |
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. For instance, the NMR spectrum of (S)-1-benzyl ester shows peaks at δ 1.80–2.30 (m, 4H, pyrrolidine CH₂), 5.05–5.12 (m, 2H, benzyl CH₂), and 7.20–7.38 (m, 5H, aromatic) . NMR confirms carbonyl groups (δ ~176 ppm) and stereochemistry . Fourier-Transform Infrared Spectroscopy (FTIR) identifies carboxyl (1700–1750 cm) and ester (1250–1150 cm) stretches.
Q. How can researchers assess the purity of this compound derivatives?
Methodological Answer: Purity is evaluated via:
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- Thin-Layer Chromatography (TLC): Silica gel plates using ethyl acetate/hexane (3:7) as the mobile phase .
- Titration: Acid-base titration for quantifying free carboxyl groups .
Advanced Research Questions
Q. How can this compound derivatives be applied in asymmetric catalysis?
Methodological Answer: Chiral esters (e.g., 1-benzyl or 1-phenyl) serve as ligands in metal complexes. For example, dinuclear nickel(II) complexes with (S)-1-benzyl ester derivatives catalyze alkene epoxidation, achieving enantiomeric excess (ee) >90% under mild conditions (e.g., 25°C, 12 h) . The pyrrolidine backbone’s rigidity and carboxylate coordination sites enhance stereoselectivity .
Key Data:
| Catalyst | Substrate | Conditions | ee (%) |
|---|---|---|---|
| Ni(II)-(S)-1-benzyl ester | Styrene | 25°C, H₂O₂, 12 h | 92 |
Q. What strategies resolve enantiomers of this compound derivatives?
Methodological Answer:
- Chiral HPLC: Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis of salts (e.g., with L-tartaric acid) .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester groups in racemic mixtures .
Q. How do structural modifications impact the stability of this compound derivatives?
Methodological Answer:
Q. What role do these derivatives play in designing biomedical polymers?
Methodological Answer: this compound is a precursor for polyimides. For example, reaction with diamines (e.g., 4,4'-oxydianiline) yields semi-alicyclic polyimides with high glass transition temperatures (Tg > 250°C) and biocompatibility, suitable for implant coatings . Rheological studies confirm tunable viscosity (η = 500–2000 Pa·s) for processing .
Q. How can computational modeling predict reactivity and properties?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) models predict nucleophilic attack sites (e.g., carboxyl C=O orbitals) .
- Quantitative Structure-Property Relationship (QSPR): Correlate logP (0.45–1.30) with solubility for drug design .
- Molecular Dynamics (MD): Simulate polymer backbone flexibility for material optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
